molecular formula C20H21F2N3O3 B2604705 N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2,6-difluorobenzamide CAS No. 1203259-75-9

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2,6-difluorobenzamide

Cat. No.: B2604705
CAS No.: 1203259-75-9
M. Wt: 389.403
InChI Key: JZMZLVZRKOXYOL-UHFFFAOYSA-N
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Description

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2,6-difluorobenzamide is a complex organic compound characterized by its unique structure, which includes an azepane ring, a pyridinone moiety, and a difluorobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2,6-difluorobenzamide typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine and a diacid chloride under basic conditions.

    Pyridinone Synthesis: The pyridinone moiety is often prepared via a condensation reaction between an appropriate ketone and an amine, followed by cyclization.

    Coupling Reactions: The final compound is obtained by coupling the azepane and pyridinone intermediates with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The difluorobenzamide group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2,6-difluorobenzamide is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a promising lead compound for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2,6-difluorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The azepane ring and pyridinone moiety may facilitate binding to these targets, leading to modulation of their activity. The difluorobenzamide group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(azepane-1-carbonyl)-2-methoxyaniline): This compound shares the azepane ring but differs in the substituents on the aromatic ring.

    N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4-fluorobenzamide: Similar structure but with a different substitution pattern on the benzamide group.

Uniqueness

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-2,6-difluorobenzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[5-(azepane-1-carbonyl)-1-methyl-2-oxopyridin-3-yl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N3O3/c1-24-12-13(19(27)25-9-4-2-3-5-10-25)11-16(20(24)28)23-18(26)17-14(21)7-6-8-15(17)22/h6-8,11-12H,2-5,9-10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMZLVZRKOXYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)NC(=O)C2=C(C=CC=C2F)F)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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